Tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate
Description
Tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate: is an organic compound with the molecular formula C19H27NO4 and a molecular weight of 333.42 g/mol . This compound is characterized by its morpholine ring, which is substituted with benzyl and dimethyl groups, and an acetate ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)23-16(21)11-15-17(22)24-19(4,5)13-20(15)12-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
InChI Key |
NHLVHOXCXYARAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl acetate with a benzyl-substituted morpholine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized morpholine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific diseases or conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
- 2,6-Dimethyl-4-tert-butylbenzaldehyde
- 4-tert-Butylbenzyl chloride
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Comparison: Tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate is unique due to its morpholine ring structure and the presence of both benzyl and dimethyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, and industry. In contrast, similar compounds like 2,6-dimethyl-4-tert-butylbenzaldehyde and 4-tert-butylbenzyl chloride have different structural features and may be used in different contexts .
Biological Activity
Tert-butyl 2-(4-benzyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetate is a morpholinone derivative that has garnered attention for its significant biological activity, particularly in antifungal applications. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H27NO4, with a molecular weight of 333.4 g/mol. The compound features a morpholine ring, which is crucial for its biological activity. The structure allows for various substitutions that can enhance its pharmacological properties.
Antifungal Properties
Research indicates that derivatives of morpholinones, including this compound, exhibit broad-spectrum antifungal activity. Notably, it has shown effectiveness against several fungal pathogens such as Candida albicans and Aspergillus fumigatus . The compound's mechanism of action is believed to involve interaction with specific proteins or enzymes in fungal cells, disrupting their normal function and leading to cell death .
In a comparative study of various morpholinone derivatives, it was found that structural modifications significantly impacted antifungal efficacy. For instance:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 2-(4-isopropylaniline)-acetate | Antifungal | Contains isopropylaniline substitution |
| Tert-butyl 2-(4-benzoyl)-morpholine | Antibacterial | Benzoyl group enhances antibacterial effects |
| Tert-butyl 2-(4-methoxybenzoyl)-morpholine | Antifungal | Methoxy substitution increases solubility |
This table illustrates how variations in substituents on the morpholine ring can influence biological activity and application potential.
Synthesis
The synthesis of this compound typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. Common methods include:
- Formation of the Morpholine Ring : Utilizing starting materials such as 4-benzyl-6,6-dimethyl-2-oxo-morpholine.
- Acetate Formation : Reacting the morpholine derivative with tert-butyl acetate under acidic conditions to yield the final product.
These synthetic routes emphasize the importance of optimizing reaction parameters to enhance the compound's biological properties .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- In vitro Studies : In laboratory tests against various fungal strains, this compound demonstrated potent antifungal activity comparable to established antifungal agents.
- In vivo Efficacy : Animal models treated with this compound showed significant reductions in fungal load and improved survival rates compared to untreated controls. These findings suggest potential for therapeutic use in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
